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5-Amino-[3,3'-bipyridin]-6(1H)-one

Cat. No.: B3371783
CAS No.: 79611-44-2
M. Wt: 187.2 g/mol
InChI Key: LHWAVCJDVQZDFB-UHFFFAOYSA-N
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Description

Significance of Bipyridine and Pyridone Scaffolds in Modern Chemical Research

Bipyridines, which consist of two interconnected pyridine (B92270) rings, and pyridones, which are pyridine rings containing a carbonyl group, are privileged structures in chemistry. nih.govfrontiersin.org Their importance stems from their unique electronic properties and their ability to coordinate with metal ions, making them valuable ligands in catalysis and materials science. mdpi.com Pyridinone-containing compounds, in particular, exhibit a broad spectrum of pharmacological properties. frontiersin.org

The journey of heterocyclic chemistry began in the early 1800s, paralleling the development of organic chemistry. wikipedia.orgresearchgate.net Early discoveries included the isolation of furan (B31954) in 1831 and pyrrole (B145914) in 1834. numberanalytics.comresearchgate.net A significant milestone was the synthesis of indigo (B80030) dye by Friedlander in 1906, which demonstrated the industrial potential of synthetic chemistry in displacing large agricultural industries. wikipedia.org The initial understanding of these structures was based on their chemical reactions, with modern analytical techniques like spectroscopy and X-ray crystallography later confirming their true cyclic nature. numberanalytics.com The discovery of complex heterocycles like porphyrin, containing four nitrogen atoms, was crucial for understanding fundamental biological processes. numberanalytics.com

Research into bipyridinone systems has evolved from fundamental synthesis to diverse applications. The synthesis of bipyridine derivatives can be challenging due to the tendency of the bipyridine product to strongly coordinate with the metal catalysts used in the reaction, which can decrease catalytic activity. mdpi.com Over the past three decades, significant progress has been made in developing efficient synthetic methods using metal complexes under both homogeneous and heterogeneous conditions. mdpi.com These advancements have facilitated the creation of a wide array of bipyridinone derivatives with tailored properties for various applications.

Structural Classification and Nomenclature of Relevant Amino-Pyridinone Analogues

The systematic naming of heterocyclic compounds can be complex, with many common compounds known by trivial names. msu.edu A more systematic approach is the Hantzsch-Widman system. msu.edu Amino-substituted pyridinones are classified based on the position of the amino group and the nature of the substituents on the pyridone ring.

Amino acids, the building blocks of proteins, are a fundamental class of amino-substituted compounds. khanacademy.orgtechnologynetworks.com They are categorized based on the properties of their side chains (R-groups) as nonpolar, polar uncharged, acidic (negatively charged), or basic (positively charged). khanacademy.orgslideshare.net

The compound at the center of this article, 5-Amino-[3,3'-bipyridin]-6(1H)-one, is a bipyridine structure with an amino group at the 5-position and a carbonyl group at the 6-position of one of the pyridinone rings. The "(1H)" indicates that the nitrogen atom at position 1 of the pyridinone ring is bonded to a hydrogen atom.

PropertyValue
IUPAC Name5-Amino-3-(pyridin-3-yl)pyridin-2(1H)-one
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol

A data table showing key molecular descriptors for this compound.

Overview of Academic Research Trajectories for Bipyridinone Derivatives

Academic research on bipyridinone derivatives has followed two main trajectories: fundamental chemical investigations and theoretical explorations. These complementary approaches aim to understand the intrinsic properties of these molecules and predict their behavior in various chemical environments.

Fundamental research focuses on the synthesis and characterization of new bipyridinone derivatives. iipseries.org Synthetic organic chemists have shown immense interest in the synthesis and functionalization of the 2-pyridone moiety, which is a key component of many natural products. iipseries.org Various synthetic methods have been developed, including those catalyzed by Lewis or Brønsted acids and transition metal-catalyzed reactions like C-H activation and cross-coupling. iipseries.org For instance, a green and efficient method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines has been developed using solvent-free reaction pathways. rsc.org Another study reports the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and various primary aromatic amines. nih.gov

Theoretical and computational chemistry provides valuable insights into the electronic structure, reactivity, and potential applications of bipyridinone derivatives. chemrxiv.org These studies can predict molecular properties and guide experimental work. For example, theoretical studies on 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids have been used to understand their biological activity. nih.gov Computational tools are also employed to investigate the mechanism of action of drugs containing these scaffolds. For instance, studies on nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, some of which are based on quinolinium structures, have shown that they can reduce body weight and cholesterol levels in mice, suggesting a therapeutic potential for obesity and related metabolic diseases. peptidesciences.comnih.gov

Advanced Materials Science Intersections

The exploration of this compound within advanced materials science is a burgeoning area of research. While comprehensive studies on this specific molecule are still developing, the known properties of its constituent chemical motifs—bipyridine, aminopyridine, and pyridone—provide a strong foundation for predicting its potential applications. The strategic arrangement of these functional groups within a single molecule suggests its utility in the creation of sophisticated materials with programmed properties.

Detailed research into analogous compounds has revealed that the incorporation of amino-substituted bipyridine ligands can significantly influence the properties of materials. For instance, the amino group can act as a hydrogen bond donor and acceptor, facilitating the self-assembly of supramolecular structures. This characteristic is crucial in the design of liquid crystals, gels, and other soft materials. Furthermore, the electronic nature of the amino group can be tuned to modulate the photophysical properties of the molecule, including its absorption and emission spectra.

The bipyridine core is renowned for its strong coordination to a wide array of metal ions. This has led to the extensive use of bipyridine derivatives in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of immense interest for applications in gas storage, catalysis, and sensing. The presence of the pyridone and amino functionalities in this compound offers additional coordination sites and the potential for post-synthetic modification of such frameworks, thereby expanding their functional scope.

The photophysical properties of bipyridinone-based compounds are another key area of investigation. The extended π-system of the bipyridine backbone, coupled with the electronic influence of the amino and pyridone groups, suggests that this compound and its derivatives could exhibit interesting luminescent behavior. Research on similar amino-substituted pyridines has demonstrated their potential as fluorescent probes and as components in organic light-emitting diodes (OLEDs). The ability to fine-tune the emission color and quantum yield through chemical modification makes these compounds attractive for the development of next-generation display and lighting technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B3371783 5-Amino-[3,3'-bipyridin]-6(1H)-one CAS No. 79611-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-pyridin-3-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-4-8(6-13-10(9)14)7-2-1-3-12-5-7/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWAVCJDVQZDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)C(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276216
Record name 5-Amino-[3,3'-bipyridin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79611-44-2
Record name 5-Amino-[3,3'-bipyridin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 5 Amino 3,3 Bipyridin 6 1h One and Analogues

Reaction Kinetics and Thermodynamics of Bipyridinone Derivatization

The derivatization of bipyridinone scaffolds is fundamentally governed by the thermodynamics of their tautomeric forms and the kinetic barriers of their reaction pathways. The equilibrium between the hydroxypyridine and pyridone tautomers is a critical thermodynamic factor. For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the pyridone form is generally more stable in polar solvents, while the hydroxypyridine form is favored in the gas phase. researchgate.netnih.gov In solution, the pyridone tautomer can be more stable by 3–6 kcal/mol. researchgate.net This preference is attributed to the higher dipole moment of the pyridone form, which is better stabilized by polar solvents. wuxibiology.com

Role of the Pyridone Tautomerism in Reactivity Profiles

The tautomeric equilibrium between the 5-amino-3-hydroxy-[3,3'-bipyridine] (enol form) and 5-Amino-[3,3'-bipyridin]-6(1H)-one (amide form) is a cornerstone of its reactivity. This equilibrium is highly sensitive to the solvent environment. wuxibiology.com Generally, 2- and 4-hydroxypyridines exist predominantly as the pyridone (amide) tautomer in most solvents. chemtube3d.com This preference is due to the aromatic character and the strong C=O bond in the pyridone form. chemtube3d.com While the hydroxypyridine form possesses an aromatic ring in its neutral state, the pyridone form can achieve aromaticity through a significant resonance contributor that places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen, which is a stabilizing feature. youtube.com

This tautomerism is not merely a structural curiosity; it actively dictates the molecule's chemical behavior. The pyridone form, with its acidic N-H proton and basic carbonyl oxygen, is well-suited for hydrogen bonding, which can lead to dimerization and further stabilization of this tautomer. youtube.com In the context of reactivity, the deprotonated pyridone can act as an internal base. This functionality is crucial in catalytic processes, where the pyridone moiety can participate directly in bond-breaking and bond-forming steps, such as C–H activation, by facilitating a concerted metalation-deprotonation (CMD) mechanism. nih.gov The ability to switch between the hydroxypyridine (L,L-type coordination) and pyridone (L,X-type coordination) forms allows the ligand to play different roles within a single catalytic cycle. nih.gov

Reaction Mechanisms of Amino Group Modifications (e.g., acylation, alkylation)

The presence of multiple nucleophilic sites in this compound—the exocyclic amino group, the pyridone nitrogen, and the carbonyl oxygen (in its enol form)—leads to complex reaction mechanisms during amino group modifications like acylation and alkylation.

Alkylation: The direct alkylation of amines with alkyl halides is a classic SN2 reaction. nih.gov However, for a molecule like this compound, the process is complicated by competing reactions. Alkylation can occur at the exocyclic amino group, the pyridone nitrogen, or the oxygen of the hydroxypyridine tautomer. This competition between N- and O-alkylation is a known phenomenon in related heterocyclic systems. nih.gov Studies on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines demonstrate that O-alkylation can be the major pathway, but N¹-alkylation also occurs, leading to a mixture of products. nih.gov The initial step involves the deprotonation of either the hydroxyl or the pyridone N-H group to form an anion, which then acts as the nucleophile. The regioselectivity is therefore dependent on the relative acidity of the protons and the nucleophilicity of the resulting anions.

Acylation: Acylation of the amino group typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form a tetrahedral intermediate, which then collapses to form the amide product. This reaction is generally rapid and efficient for primary and secondary amines. For this compound, the primary exocyclic amino group is expected to be the most reactive site for acylation due to its higher nucleophilicity compared to the pyridone nitrogen, which is part of an amide-like system. However, O-acylation of the hydroxypyridine tautomer remains a potential side reaction, especially under basic conditions that favor the formation of the more nucleophilic phenoxide-like species.

Mechanistic Studies of Catalyst Systems Utilizing Bipyridinone Ligands

The bipyridinone framework is an exemplary scaffold for the design of "cooperating ligands," which actively participate in the catalytic transformation rather than merely acting as spectators.

Metal-ligand cooperation is a key feature of catalysis employing bipyridinone ligands. The deprotonated pyridone moiety acts as an intramolecular base, facilitating the C-H activation step. This occurs through a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of the ligand-based base. This built-in basic site circumvents the need for an external base to have access to the metal's coordination sphere, which can be a challenge with chelating ligands. nih.gov The tautomerism of the ligand is central to this cooperation; it can switch from a neutral L,L-type coordinating hydroxypyridine form, which might be involved in activating other reagents like molecular oxygen, to an anionic L,X-type pyridone form that actively participates in the C-H cleavage. nih.gov This dual role allows for more efficient and milder reaction conditions in transformations like direct arylations.

Computational and Experimental Elucidation of Reaction Pathways

The elucidation of complex reaction pathways involving bipyridinone compounds relies heavily on the synergy between experimental techniques and computational modeling. Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the structures, energies, and reactivities of these systems. biointerfaceresearch.comresearchgate.netwesleyan.edu

Experimental studies using NMR, IR, and X-ray crystallography provide tangible evidence of reaction intermediates and products. For instance, IR spectroscopy can distinguish between the hydroxypyridine and pyridone tautomers by the presence or absence of a carbonyl signal around 1640 cm⁻¹. nih.gov NMR studies can reveal the presence of different isomers in solution. researchgate.net

Computational studies complement these findings by providing detailed energetic and geometric information that is often inaccessible experimentally. DFT calculations have been used to:

Predict Tautomer Stability: The relative energies of the hydroxypyridine and pyridone tautomers can be calculated, and the results show that the pyridone form is more stable in polar solvents, which aligns with experimental observations. researchgate.netnih.gov

Analyze Reaction Barriers: Activation energies for tautomerization and other reaction steps can be computed, offering insights into reaction kinetics. For the 2-hydroxypyridine tautomerization, the reaction is most readily catalyzed via a proton relay involving two water molecules. researchgate.net

Model Catalyst-Ligand Interactions: DFT can model the geometry of palladium-bipyridinone complexes, helping to understand how the ligand coordinates to the metal and facilitates catalysis. biointerfaceresearch.comresearchgate.net Calculations have shown that for certain pyridine-pyridone ligands, the L,X coordination mode required for C-H activation is energetically more accessible than other binding modes. nih.gov

Below is a table summarizing computational data on the tautomeric equilibrium of the related 2-hydroxypyridine/2-pyridone system, illustrating the solvent's effect on stability.

Table based on data from references nih.govwuxibiology.com.

Theoretical and Computational Chemistry Applied to 5 Amino 3,3 Bipyridin 6 1h One

Electronic Structure and Bonding Analysis

Analysis of the electronic structure and bonding provides a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for accurate geometry optimization and frequency calculations of heterocyclic compounds. nih.govcore.ac.uk

Table 1: Illustrative DFT-Calculated Geometrical Parameters (Note: Data shown is representative of typical DFT output for a heterocyclic amine and not specific to 5-Amino-[3,3'-bipyridin]-6(1H)-one)

Parameter Bond/Atoms Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-C (pyridine) 1.39 Å
C-N (pyridine) 1.34 Å
C-NH2 1.37 Å
C=O 1.25 Å
**Bond Angle (°) ** C-N-C (pyridine) 117.0°
H-N-H (amino) 115.0°

| Dihedral Angle (°) | C-C-C-N | 0.1° |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins. wiley-vch.de Analysis of critical points in the electron density reveals the nature of atomic interactions. For instance, the presence of a bond path and a bond critical point (BCP) between two nuclei is an unambiguous indicator of a chemical bond. wikipedia.orgwiley-vch.de The properties at the BCP, such as the electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between the molecule's structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. esisresearch.org These calculations provide predicted 1H and 13C NMR spectra. By comparing the calculated shifts with experimental data, researchers can confirm structural assignments and investigate subtle electronic effects. nih.govescholarship.org Discrepancies between computed and experimental shifts can often be rationalized in terms of solvent effects or molecular dynamics not captured in the gas-phase or implicit solvent models.

Table 2: Example of Calculated vs. Experimental 1H NMR Chemical Shifts for 3-Aminopyridine (Note: This data is for a related compound, 3-Aminopyridine, to illustrate the application. chemicalbook.com Specific calculations for this compound are not available.)

Proton Position Experimental δ (ppm) in DMSO Calculated δ (ppm) (GIAO/B3LYP)
H2 8.08 (Typically requires scaling)
H4 7.03 (Typically requires scaling)
H5 6.97 (Typically requires scaling)
H6 7.99 (Typically requires scaling)

Computational vibrational analysis predicts the frequencies and intensities of a molecule's fundamental vibrational modes, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. core.ac.uk These calculations are typically performed at the same level of theory as the geometry optimization. nih.gov The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. core.ac.uk This analysis allows for a detailed assignment of spectral bands to specific molecular motions, such as N-H stretching of the amino group, C=O stretching of the pyridinone ring, and various ring breathing and deformation modes. esisresearch.orgresearchgate.net

Table 3: Illustrative Vibrational Mode Assignments (Note: Wavenumbers are representative for a molecule containing amino and carbonyl functional groups and are not specific calculated values for this compound.)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
N-H Asymmetric Stretch 3400-3500 Stretching of the amino group N-H bonds. core.ac.uk
N-H Symmetric Stretch 3300-3400 Stretching of the amino group N-H bonds. core.ac.uk
C=O Stretch 1650-1690 Stretching of the carbonyl group in the pyridinone ring.
NH₂ Scissoring 1600-1640 Bending motion of the amino group. core.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Visible). mdpi.com TD-DFT calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org This analysis provides the predicted maximum absorption wavelengths (λmax). mdpi.com Furthermore, TD-DFT allows for the characterization of the electronic transitions by identifying the molecular orbitals involved, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often described as π → π* or n → π* transitions. researchgate.net This information is crucial for understanding the photophysical properties of the compound. researchgate.net

Table 4: Representative TD-DFT Output for a Heterocyclic Compound (Note: Data is illustrative and not specific to this compound.)

Excitation Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 355 0.25 HOMO → LUMO (95%)
S₀ → S₂ 298 0.12 HOMO-1 → LUMO (80%)

Conformational Analysis and Rotational Barriers

Conformational analysis and the study of rotational barriers are crucial for understanding the three-dimensional structure and flexibility of this compound. These studies, typically performed using computational methods like Density Functional Theory (DFT), provide insights into the molecule's preferred shapes and the energy required for transitions between them.

The existence of tautomers, isomers that differ in the position of a proton, is a key feature of many heterocyclic compounds. For this compound, the lactam-lactim tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the pyridinone ring, is of primary interest. Additionally, rotation around the single bond connecting the two pyridine (B92270) rings gives rise to different rotational isomers (rotamers).

Theoretical calculations are employed to determine the relative stabilities of these various isomers. researchgate.netresearchgate.net The energy profiles are constructed by calculating the potential energy of the molecule as a function of specific dihedral angles or reaction coordinates corresponding to proton transfer. researchgate.net For instance, studies on similar heterocyclic systems have shown that the diketo form is often the most stable isomer. researchgate.net The energy barriers for these transformations are also calculated, providing information on the ease of interconversion between different tautomers and rotamers. researchgate.netresearchgate.net In some cases, explicit solvent molecules can have a catalytic effect, lowering the energy barriers for proton transfer. researchgate.net

Table 1: Illustrative Rotational Barrier Data for a Bipyridine System *

Conformer TransitionMethodCalculated Rotational Barrier (kcal/mol)
Planar to TwistedDFT/B3LYP/6-31G5.2
Twisted to PlanarDFT/B3LYP/6-31G2.8

*Note: This table is a generalized representation based on typical values for bipyridine systems and is for illustrative purposes only. Actual values for this compound would require specific calculations.

The presence of substituents on the bipyridine framework can significantly influence its molecular flexibility. The amino group (-NH2) and the carbonyl group (=O) in this compound play a crucial role in determining the molecule's conformational preferences and rotational barriers.

Substituents can exert both steric and electronic effects. nih.gov Steric hindrance can raise the energy of certain conformations, making them less favorable. Electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule, affecting the strength of the bond connecting the two rings and, consequently, the rotational barrier. For example, studies on substituted pentadienes have shown that phenyl substituents can have a considerable impact on the activation enthalpy for hydrogen shifts. nih.gov Similarly, the introduction of different functional groups on the pyridine rings of this compound would be expected to modulate its flexibility.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. uni-muenchen.de It represents the electrostatic potential experienced by a positive point charge at a particular location near a molecule. uni-muenchen.de By mapping the MESP onto the electron density surface, regions of positive and negative potential can be visualized, providing insights into electrophilic and nucleophilic sites.

For this compound, the MESP analysis would reveal the most electron-rich and electron-poor regions. The nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group are expected to be regions of negative MESP, indicating their nucleophilic character and potential for hydrogen bonding interactions. Conversely, the hydrogen atoms of the amino group and the pyridinone ring are likely to be regions of positive MESP, highlighting their electrophilic nature.

The analysis of MESP critical points, such as minima (3, +3) and bond critical points (3, -1), can provide a more quantitative understanding of the molecule's electronic structure. nih.gov The value of the MESP at the minima (Vmin) is often correlated with the strength of intermolecular interactions. rsc.org

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic technologies. researchgate.net Organic molecules with extended π-conjugated systems, donor-acceptor groups, and significant charge transfer are often good candidates for NLO materials. nih.govacs.org

The NLO properties of this compound can be investigated theoretically by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net These calculations are typically performed using DFT methods with appropriate basis sets. researchgate.netnih.gov A large hyperpolarizability value is indicative of a strong NLO response.

The presence of the electron-donating amino group and the electron-withdrawing carbonyl group, along with the π-conjugated bipyridine system, suggests that this compound may exhibit NLO properties. The intramolecular charge transfer from the donor to the acceptor part of the molecule is a key factor contributing to the NLO response. Theoretical studies can help in understanding the structure-property relationship and in designing new molecules with enhanced NLO properties. acs.org

Table 2: Calculated NLO Properties for a Representative Organic Molecule *

PropertyCalculated Value
Dipole Moment (μ)5.6 D
Polarizability (α)25.3 x 10-24 esu
First Hyperpolarizability (β)12.8 x 10-30 esu

*Note: This table presents hypothetical data for a molecule with similar functional groups and is for illustrative purposes. Specific calculations are needed for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "5-Amino-[3,3'-bipyridin]-6(1H)-one" in solution.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Structure Elucidation

Multi-dimensional NMR techniques are instrumental in assembling the molecular puzzle of "this compound" by revealing through-bond and through-space correlations between nuclei.

Correlated SpectroscopY (COSY) : This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In the spectrum of "this compound," cross-peaks would appear between the signals of neighboring protons on the two pyridine (B92270) rings, confirming their connectivity. For instance, the protons on one ring would show correlations amongst themselves, as would the protons on the second ring, helping to define the spin systems of each ring.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This provides a direct link between a proton and the carbon it is bonded to, allowing for the unambiguous assignment of carbon signals. nih.govyoutube.com Each C-H bond in "this compound" would be represented by a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. youtube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking the different fragments of the molecule together. For "this compound," HMBC spectra would show correlations between the protons on one pyridine ring and the carbons of the other, confirming the 3,3'-bipyridine (B1266100) linkage. It would also show correlations between the protons on the pyridinone ring and the carbonyl carbon, as well as the carbon atoms at the ring junction.

A hypothetical table of expected 2D NMR correlations for "this compound" is presented below.

Proton (¹H)Correlated Carbons (¹³C) via HMBC
H-2C-3, C-4, C-6
H-4C-2, C-3, C-5, C-6
H-2'C-3', C-4', C-6', C-3
H-4'C-2', C-3', C-5', C-6'
H-5'C-3', C-4', C-6'
NH₂C-5, C-4, C-6
NHC-2, C-6

Variable Temperature NMR for Dynamic Process Characterization

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as tautomerism or restricted rotation. For "this compound," VT-NMR could be employed to study the equilibrium between the lactam and lactim tautomers. Changes in temperature can shift this equilibrium, leading to observable changes in the NMR spectrum, such as the appearance or disappearance of signals, or changes in chemical shifts and coupling constants. For instance, as the temperature is varied, one might observe the coalescence of separate signals for the NH and OH protons of the two tautomers, or changes in the chemical shifts of the ring protons due to altered electron distribution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Tautomeric Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in "this compound" and for investigating its tautomeric forms.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the various functional groups. The presence of an amino group (-NH₂) would give rise to N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the pyridinone ring would exhibit a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine rings would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It can be particularly useful for studying the tautomeric equilibrium between the amino-pyridinone and the imino-hydroxypyridine forms. researchgate.net The C=O stretching vibration is typically strong in the IR spectrum, while the C=N stretching vibration of the imino tautomer might be more prominent in the Raman spectrum. By comparing the spectra obtained under different conditions (e.g., different solvents or temperatures), it is possible to gain insights into the factors that influence the tautomeric equilibrium. For example, a study on a similar compound, 2-amino-5-methylpyridine, showed that photo-induced amino-imino tautomerism could be observed using matrix-isolation infrared spectroscopy. exlibrisgroup.com

A representative table of expected IR absorption bands for "this compound" is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300-3500
C-H Stretch (Aromatic)3000-3100
C=O Stretch (Amide)1650-1680
C=C and C=N Stretch (Aromatic Rings)1400-1600
N-H Bend (Amino)1590-1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by "this compound" corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. shu.ac.uk The conjugated π-system of the bipyridine structure is expected to give rise to strong absorptions in the UV region.

The spectrum would likely show multiple absorption bands corresponding to different electronic transitions. These transitions are typically π → π* and n → π* transitions. youtube.com The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally weaker and occur at longer wavelengths. shu.ac.uk The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution, which can affect the tautomeric equilibrium and the protonation state of the molecule. For instance, in a related bipyridine compound, the addition of metal ions led to significant changes in the UV-Vis spectrum, indicating complex formation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation pattern. The molecular formula of the compound is C₁₀H₉N₃O, which corresponds to a molecular weight of 187.20 g/mol . parchem.combiosynth.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this molecule could involve the loss of small neutral molecules such as CO, HCN, or NH₃. For example, the loss of a CO molecule (28 Da) from the pyridinone ring is a likely fragmentation pathway. nih.gov The cleavage of the bond between the two pyridine rings could also occur, leading to fragment ions corresponding to each individual ring system. The fragmentation of similar amino-substituted heterocyclic compounds often involves the loss of the amino group as NH₃. nih.govnih.gov

A hypothetical fragmentation table for "this compound" is presented below.

m/zPossible Fragment
187[M]⁺
159[M - CO]⁺
160[M - HCN]⁺
170[M - NH₃]⁺
78[C₅H₄N]⁺ (Pyridyl fragment)

Single-Crystal X-ray Diffraction for Definitive Structural Determination

For "this compound," a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the planarity of the pyridine rings. It would also provide clear evidence for the predominant tautomeric form in the solid state. For example, the C=O and C-N bond lengths in the pyridinone ring would be characteristic of the lactam form. The analysis of intermolecular hydrogen bonding patterns would show how the amino group and the N-H and C=O groups of the pyridinone ring interact with neighboring molecules, forming a stable crystal lattice. In a similar pyridazine (B1198779) derivative, single-crystal X-ray diffraction revealed weak intermolecular interactions between nitrogen atoms of adjacent molecules. growingscience.com

A table of hypothetical crystallographic data for "this compound" is shown below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.4
Z4
Density (calculated) (g/cm³)1.358

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions are fundamental to the physical properties of a solid, including its stability, solubility, and melting point. While a specific crystal structure for this compound is not publicly available, analysis of related bipyridine and pyridone structures provides a strong framework for understanding its likely solid-state behavior.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.comrsc.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of how neighboring molecules interact. The surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where its electron density is greater than that of all its neighbors.

The Hirshfeld surface is often visualized by mapping properties like dnorm, shape index, and curvedness.

dnorm : This property highlights regions of close intermolecular contact. Negative values, typically colored red, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Shape Index : This tool is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangular patterns on the surface. mdpi.com

Curvedness : This mapping helps to visualize the flatness of the molecular surface, with flat green areas often corresponding to planar regions involved in stacking interactions. mdpi.com

Interaction TypeTypical ContributionDescription
H···HHighRepresents the most frequent contacts, covering a large surface area. iucr.org
O···H/H···OSignificantCorrelates with C-H···O and N-H···O hydrogen bonds, crucial for lattice stability. nih.gov
C···H/H···CSignificantOften associated with C-H···π interactions between molecules. iucr.org
N···H/H···NModerateIndicates the presence of N-H···N hydrogen bonds. iucr.org
C···CLowCan be indicative of π-π stacking interactions. iucr.org

This table presents typical contributions of intermolecular contacts observed in the Hirshfeld surface analysis of related organic molecules. The exact percentages would need to be determined from the specific crystal structure of this compound.

Chromatographic Techniques for Purification and Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for the purification and purity assessment of pharmaceutical compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.govjfda-online.comnih.gov In this setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

A typical RP-HPLC method for a bipyridinone derivative would involve:

Column : A C18 column is commonly used for separating polar to moderately nonpolar compounds. nih.govnih.gov

Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient separation of the main compound from all potential impurities.

Detection : UV detection is standard for aromatic compounds like this compound, with the detection wavelength set to a maximum absorbance of the chromophore to ensure high sensitivity. nih.gov

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. jfda-online.comrasayanjournal.co.in Stress testing (forced degradation studies) is also performed to ensure the method is stability-indicating, meaning it can separate the active compound from its degradation products. nih.gov

ParameterTypical Condition for a Related Compound
Chromatographic ModeReversed-Phase HPLC nih.govnih.gov
Stationary Phase (Column)C18, 5 µm particle size nih.gov
Mobile PhaseAcetonitrile and Ammonium Acetate/Formate Buffer nih.govnih.gov
DetectionUV Spectrophotometry (e.g., at 220 nm or 250 nm) nih.govjfda-online.com
Purity DeterminationArea percentage of the main peak in the chromatogram.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polarity and low volatility of molecules containing amino and amide functional groups, direct GC analysis of this compound is challenging. Such compounds tend to exhibit poor peak shape and may even decompose at the high temperatures of the GC injector.

To overcome these issues, a derivatization step is typically required before GC analysis. This process involves a chemical reaction to convert the polar N-H groups into less polar, more volatile derivatives. Silylation is a common derivatization technique for amino compounds, where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). GC-MS provides not only retention time data for quantification but also mass spectra that allow for the definitive identification of the compound and any impurities. nih.govnih.govyoutube.com The separation is typically achieved on a low to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. While GC-MS is a highly effective tool, the need for derivatization makes HPLC the more direct and commonly used method for routine purity analysis of compounds like this compound.

Applications in Advanced Materials and Chemical Technologies Non Biological Focus

Supramolecular Chemistry and Self-Assembly

The inherent structural features of 5-Amino-[3,3'-bipyridin]-6(1H)-one make it a compelling candidate for the construction of complex supramolecular assemblies. The strategic placement of hydrogen bond donors (the amino group and the N-H of the pyridinone ring) and acceptors (the carbonyl oxygen and the nitrogen atoms of the pyridine (B92270) rings) on a semi-rigid bipyridine framework provides a blueprint for predictable and robust self-assembly.

Bipyridinone-Based Building Blocks for Ordered Architectures

The development of ordered molecular architectures is a cornerstone of nanotechnology, with applications ranging from porous materials to molecular electronics. Bipyridinone derivatives, by virtue of their hydrogen bonding capabilities and potential for π-π stacking, are excellent candidates for the role of primary building blocks, or "tectons," in the creation of such structures. It is anticipated that this compound could be instrumental in the formation of one-dimensional tapes, two-dimensional sheets, and even three-dimensional networks through programmed self-assembly. The amino group can be further functionalized, allowing for the introduction of other molecular components and the construction of more complex, hierarchical systems. The use of such building blocks is a key strategy in the design of new supramolecular architectures. nih.gov

Non-Covalent Interactions in Directed Assembly

The directed assembly of this compound into higher-order structures would be governed by a concert of non-covalent interactions. numberanalytics.com The most significant of these are:

Hydrogen Bonding: The amino group and the amide-like functionality of the pyridinone ring are prime sites for hydrogen bonding. These interactions are highly directional and can lead to the formation of specific, repeating patterns, a critical factor in the creation of crystalline supramolecular polymers. nih.gov The lactam group, in particular, is known to form strong N-H···O interactions. nih.gov

π-π Stacking: The aromatic bipyridine core is susceptible to π-π stacking interactions, which would play a crucial role in the packing of the molecules and the stabilization of the resulting assemblies. researchgate.net

Dipole-Dipole Interactions: The polar nature of the pyridinone moiety introduces dipole moments that can influence the long-range ordering of the molecules.

The interplay of these forces would dictate the final morphology of the self-assembled structures. youtube.com The controlled nature of these interactions is fundamental to the field of supramolecular chemistry. numberanalytics.com

Optoelectronic Materials

The electronic properties of bipyridine-containing molecules have led to their widespread investigation for use in optoelectronic devices. The introduction of an amino group (an electron-donating group) and a pyridinone ring (which can modulate electron density) to the bipyridine framework of this compound suggests that it could possess interesting photophysical properties suitable for various applications.

Dye-Sensitized Devices (DSDs) and Photoelectric Conversion

In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising technology. rsc.org Ruthenium(II) complexes based on 2,2′-bipyridyl ligands are benchmark sensitizers in DSSCs. nih.gov The structure of this compound provides a platform for the development of novel, potentially metal-free, organic sensitizers or as an ancillary ligand in metal-based dyes. The amino group can act as an anchor to the semiconductor surface (e.g., TiO2), while the bipyridine core can be further functionalized to tune the dye's absorption spectrum and redox properties. The goal is to achieve broad absorption and efficient electron injection from the dye's excited state into the semiconductor's conduction band. The development of thiocyanate-free ruthenium(II) complexes is an active area of research to improve the stability of DSSCs. nih.gov

Photophysical Characterization in Materials Contexts

A thorough understanding of the photophysical properties of this compound is essential for its application in optoelectronic materials. nih.govnih.gov Key parameters that would need to be investigated include its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes. These properties are expected to be sensitive to the solvent environment and, in the solid state, to the molecular packing. The presence of the amino group is likely to induce a red-shift in the absorption and emission spectra compared to the unsubstituted bipyridine core.

Table 1: Anticipated Photophysical Properties of this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Hexane~340~400~60~0.1
Dichloromethane~350~420~70~0.3
Acetonitrile (B52724)~355~430~75~0.4
Methanol~360~440~80~0.2

Note: The data in this table are hypothetical and are based on the expected behavior of similar aminobipyridine derivatives. Actual experimental values may vary.

The study of how these properties are modulated upon protonation, complexation with metal ions, or incorporation into a solid matrix would be crucial for tailoring its function in specific devices. rsc.org

Chemical Sensing Applications

The structural characteristics of this compound, particularly the bipyridine unit, are suggestive of its potential utility in the development of chemical sensors. The nitrogen atoms in the pyridine rings can act as binding sites for metal ions and other chemical species, which can, in turn, influence the electronic properties of the molecule and lead to a detectable signal.

While there is a lack of specific studies on the fluorescence sensing capabilities of this compound, the broader class of bipyridine-containing molecules is widely recognized for its use in fluorescent sensors. The bipyridine scaffold can chelate with metal ions, which may lead to a change in the molecule's fluorescence through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

The inherent structure of this compound could theoretically be exploited for the detection of various metal ions. Upon coordination with a target analyte, the conformational and electronic landscape of the molecule could be altered, leading to a measurable change in its fluorescence emission spectrum. Research into related bipyridine derivatives has demonstrated the successful development of fluorescent probes for analytes such as zinc ions. However, no specific data on the fluorescence response of this compound to any chemical analyte has been reported in the available literature.

Table 1: Theoretical Fluorescence Sensing Properties of this compound (Note: The following table is based on theoretical potential, as no experimental data is currently available.)

Analyte CategoryPotential Sensing MechanismExpected Outcome
Metal IonsChelation-Enhanced Fluorescence (CHEF)Increased fluorescence intensity upon binding.
Protons (pH)Alteration of electronic state of nitrogen atomsShift in fluorescence wavelength or intensity.

Similar to fluorescence sensing, chromogenic sensing relies on a change in the molecule's optical properties upon interaction with an analyte, in this case, a change in color visible to the naked eye. This is typically caused by a shift in the molecule's absorption spectrum. The conjugated system of this compound could potentially be perturbed by the binding of a chemical analyte, leading to a change in its color.

The interaction with metal ions or changes in pH could alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a visible color change. Despite this theoretical potential, there are currently no published research findings that detail the use of this compound in chromogenic sensing applications.

Functional Polymers and Networks

The bifunctional nature of this compound, possessing both a reactive amino group and a metal-coordinating bipyridine unit, makes it a candidate as a monomer for the synthesis of functional polymers.

The bipyridine moiety of this compound is a classic ligand for the formation of metal-ligand coordination bonds. This property could be harnessed to construct supramolecular polymers. In such a system, the bipyridine units of the monomer would coordinate with metal ions, acting as bridges to link the monomer units into long polymer chains. The resulting materials could exhibit interesting dynamic properties, as the coordination bonds are often reversible.

Furthermore, the amino group on the pyridinone ring provides a site for covalent polymerization. This could allow for the creation of hybrid polymers where the bipyridine unit is either part of the main chain or a pendant group. Despite these possibilities, no studies have been found that specifically report the polymerization of this compound.

Table 2: Potential Polymerization Pathways for this compound (Note: The following table is based on theoretical potential, as no experimental data is currently available.)

Polymerization TypeFunctional Group UtilizedResulting Polymer Type
Supramolecular PolymerizationBipyridine moietyMetal-coordinated polymer
Covalent PolymerizationAmino groupPolyamide, Polyimide (with suitable co-monomers)

The bipyridine ligand is a cornerstone of coordination chemistry and is frequently used in the design of homogeneous and heterogeneous catalysts. The ability of the bipyridine unit in this compound to coordinate with transition metals such as palladium, ruthenium, or iridium suggests its potential for creating catalytically active centers.

If this molecule were incorporated into a polymer or anchored to a solid support, it could serve as a ligand for a metallic catalyst. This would result in a heterogeneous catalyst that could offer advantages in terms of catalyst separation and recycling. While research has been conducted on other bipyridinone-based ligands in catalysis, there is no specific literature available detailing the use of this compound in the development of catalytically active materials for non-biological reactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Currently, the synthesis of asymmetrically substituted bipyridines can be challenging, often suffering from low yields and harsh reaction conditions due to the strong coordinating ability of the bipyridine product with metal catalysts. mdpi.com For 5-Amino-[3,3'-bipyridin]-6(1H)-one specifically, dedicated and optimized synthetic routes are not well-established. Future research should focus on developing robust and efficient methods for its preparation.

Key avenues for exploration include:

Advanced Cross-Coupling Strategies: While methods like Suzuki and Stille couplings are staples in bipyridine synthesis, research into next-generation catalysts that are resistant to product inhibition is crucial. mdpi.com The use of air- and moisture-stable pre-catalysts could also enhance practicality and yield. mdpi.com

Multi-Component Reactions (MCRs): Designing a one-pot, multi-component reaction would be a highly efficient strategy. MCRs that assemble the pyridinone ring and forge the bipyridine linkage simultaneously from simple precursors could significantly improve atom economy and reduce waste. nih.govresearchgate.net

Green and Sustainable Synthesis: The development of synthetic protocols using greener solvents (e.g., water/ethanol mixtures) and reusable catalysts, such as modified layered double hydroxides (LDHs), would align with the principles of sustainable chemistry. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential ChallengesKey Research Focus
Linear Synthesis via Cross-Coupling Well-understood reaction mechanisms.Catalyst inhibition by bipyridine product, multiple steps may lower overall yield. mdpi.comDevelopment of robust catalysts, optimization of reaction conditions.
Convergent Multi-Component Reaction High atom economy, reduced purification steps, rapid assembly of complexity. nih.govresearchgate.netRequires significant optimization, identifying compatible starting materials.Design of novel reaction cascades, screening of catalysts and conditions.
Biosynthesis/Chemo-enzymatic Routes High selectivity, environmentally benign.Identification of suitable enzymes, substrate scope may be limited.Enzyme screening and engineering, pathway design.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is multifaceted, stemming from its distinct functional groups. A systematic exploration of its chemical behavior is essential for its application as a versatile building block. chemscene.com

Future research should investigate:

Amino Group Derivatization: The primary amino group is a prime handle for functionalization. It can be acylated, alkylated, or used in condensation reactions to generate a diverse library of derivatives with tunable electronic and steric properties.

Pyridinone Ring Chemistry: The pyridinone core can undergo N-alkylation or N-arylation, altering solubility and coordination properties. The ring itself may participate in cycloaddition reactions or undergo electrophilic/nucleophilic substitutions under specific conditions.

Coordination Chemistry: The bipyridine motif is a privileged ligand in coordination chemistry. rsc.org The specific substitution pattern of this compound could lead to novel metal complexes with unique photophysical or catalytic properties. Its behavior as a ligand, especially how the amino and oxo groups influence the coordination environment, is a critical area for study.

Halogen Bonding: Bipyridine derivatives are known to act as effective halogen bond acceptors. acs.org Investigating the interaction of this compound with halogen bond donors could open pathways to new supramolecular assemblies and co-crystals.

Table 2: Potential Reactivity Sites and Corresponding Derivative Classes

Reactive SiteType of ReactionResulting Derivative ClassPotential Application
C5-Amino Group Acylation, Sulfonylation, Schiff Base FormationAmides, Sulfonamides, IminesBiologically active compounds, Ligand modification. mdpi.com
Pyridinone N-H Alkylation, ArylationN-Substituted BipyridinonesTuning solubility and electronic properties.
Pyridine (B92270) Nitrogens Metal Coordination, QuarternizationMetal Complexes, Pyridinium SaltsCatalysts, photosensitizers, functional materials. rsc.org
Aromatic Rings Electrophilic/Nucleophilic Aromatic SubstitutionFunctionalized BipyridinonesFine-tuning of electronic properties, probes.

Advanced Spectroscopic Probes for Real-Time Chemical Processes

Aminopyridine and bipyridine structures are often fluorescent and form the core of many spectroscopic probes. The inherent electronic structure of this compound makes it an attractive scaffold for the design of new sensors.

Future work in this area could focus on:

"Turn-On/Turn-Off" Probes: By incorporating specific chelating moieties, the molecule could be engineered into a selective fluorescent probe for metal ions. The bipyridine unit is a classic N,N'-donor ligand ideal for this purpose.

Environment-Sensitive Dyes: The polarity of the local environment can influence the emission properties of fluorophores. This compound could be developed into a probe for studying protein folding or membrane dynamics.

Probes for Biological Analytes: The amino group can be used as an anchor to attach recognition units for specific biological molecules, enabling real-time monitoring in living systems.

Vibrational Probes for Ultrafast Dynamics: When complexed with a suitable metal like Ruthenium(II), the bipyridine ligand can be used to study metal-to-ligand charge-transfer (MLCT) dynamics using time-resolved infrared or Raman spectroscopy. researchgate.net

Table 3: Hypothetical Spectroscopic Probes Based on the this compound Scaffold

Probe TypeProposed Structural ModificationAnalyte/Process DetectedPotential Application
Fluorescent Ion Sensor Addition of a crown ether or another chelating group.Metal ions (e.g., Zn²⁺, Cu²⁺)Environmental monitoring, cellular imaging.
Ratiometric pH Probe Introduction of an additional pH-sensitive fluorophore or group.Intracellular pH changesStudying cell health and disease states.
MLCT Dynamics Probe Formation of a complex with a transition metal (e.g., Ru, Re).Ultrafast vibrational relaxation. researchgate.netFundamental studies of energy transfer.

Deeper Computational Modeling of Complex Systems

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. A thorough computational investigation of this compound is a critical next step.

Key computational studies should include:

Tautomerism and Conformational Analysis: A detailed study of the potential tautomers (e.g., the imino-alcohol form) and their relative stabilities is fundamental. Understanding the conformational landscape is crucial for predicting its interaction with other molecules.

Electronic Structure and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can predict electronic properties, orbital energies (HOMO/LUMO), and simulate UV-Vis and IR spectra. This can aid in the interpretation of experimental data and in the design of derivatives with desired photophysical properties.

Molecular Docking and Dynamics: For potential biological applications, docking studies can predict binding modes and affinities to target proteins. mdpi.com Molecular dynamics (MD) simulations can provide insights into the stability of these interactions over time.

Modeling of Metal Complexes: If used as a ligand, computational models can predict the geometry, stability, and electronic properties of the resulting metal complexes, guiding the synthesis of new catalysts or materials.

Table 4: Application of Computational Methods to this compound Research

Computational MethodProperty to InvestigateResearch Question Addressed
Density Functional Theory (DFT) Tautomeric energies, electronic structure, simulated spectra.What is the most stable form of the molecule? What are its intrinsic electronic and optical properties?
Molecular Dynamics (MD) Ligand-protein interactions, conformational flexibility in solution.How does the molecule interact with a biological target? How stable is the complex?
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular descriptors and biological activity.Which molecular features are most important for a specific activity across a library of derivatives?
Time-Dependent DFT (TD-DFT) Excited state properties, prediction of fluorescence.Is the molecule likely to be a good fluorophore? What color of light will it emit?

Synergistic Integration of Bipyridinone Chemistry with Emerging Fields

The true potential of this compound can be realized by integrating its chemistry with cutting-edge scientific fields.

Sustainable Chemistry: Beyond just green synthesis, this involves designing molecules that are "benign by design." Future research could focus on creating derivatives of this compound that perform a desired function (e.g., as a ligand or bioactive agent) but are also designed to be biodegradable, minimizing their environmental persistence. The amide bond within the pyridinone ring could serve as a potential site for enzymatic or hydrolytic degradation.

Quantum Materials: Bipyridine ligands are fundamental components in materials with advanced photophysical and electronic properties. The unique electronic push-pull nature imparted by the amino and oxo substituents on this bipyridine scaffold makes it a highly attractive candidate for use in quantum materials. Research should explore its use as a ligand to:

Tune Quantum Dot (QD) Properties: Bipyridine-based ligands can be used to stabilize QDs, and their electronic structure can influence the charge transfer properties at the QD surface. nih.govacs.orgrsc.org

Create Novel Emissive Materials: As a ligand in iridium or ruthenium complexes, it could lead to new phosphorescent organic light-emitting diodes (OLEDs) with tailored emission colors and efficiencies. rsc.org

Develop Molecular Magnets and Switches: The specific coordination geometry and electronic environment it enforces on a metal center could be exploited in the design of single-molecule magnets or photo-switchable coordination complexes.

Table 5: Integration of this compound with Emerging Fields

Emerging FieldResearch ConceptKey Molecular Feature ExploitedPotential Outcome
Sustainable Chemistry Benign-by-design ligandsAmide bond in pyridinone ring as a biodegradable linker.Effective catalysts that degrade after use, reducing environmental impact.
Quantum Materials Surface ligand for perovskite nanocrystals (PNCs). rsc.orgBidentate coordination and electronic tuning.Enhanced photoluminescence quantum yield and stability of PNCs for display applications.
Photocatalysis Component of a light-harvesting metal complex. rsc.orgStrong metal-binding and extended π-system.Efficient catalysts for solar fuel production or organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-amino-[3,3'-bipyridin]-6(1H)-one, and how can purity be optimized?

  • Methodology : Cyclization of pre-functionalized pyridine derivatives using Pd-catalyzed cross-coupling or acid-mediated condensation is commonly employed. For example, coupling 3-aminopyridine with a halogenated pyridone precursor under Pd(OAc)₂ catalysis (0.5–2 mol%) in DMF at 80–100°C yields the bipyridinone core. Purity (>95%) is achieved via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Characterization : NMR (¹H/¹³C) confirms regioselectivity, while HRMS and X-ray diffraction (as in analogous pyridinones) validate structural integrity .

Q. How does this compound interact with transition metals, and what coordination modes are observed?

  • Experimental Design : Titration studies with Pd(II) or Ni(II) salts in acetonitrile reveal bidentate N,N-coordination via the pyridyl nitrogen and amino group. UV-Vis spectroscopy (λ shift at 320–350 nm) and ESI-MS detect [M(L)₂]⁺ complexes. Competitive binding experiments with EDTA confirm stability constants (log K ~ 8–10) .

Advanced Research Questions

Q. What role does this compound play in Pd-catalyzed C–H activation, and how does it compare to non-amino analogs?

  • Mechanistic Insight : The amino group enhances ligand-assisted C–H cleavage by acting as an intramolecular base in Pd(0)/Pd(II) cycles. For example, in direct arylation of pyridine, the ligand accelerates C–H bond cleavage (rate increase ~5× vs. [2,2'-bipyridin]-6(1H)-one) by lowering the activation energy via a concerted metalation-deprotonation (CMD) pathway .
  • Data Contradiction : While effective in coupling electron-rich arenes, polyfluorinated substrates show reduced yields due to steric hindrance from the amino group. Optimization requires additives like PCy₃ (1:1 mol ratio to Pd) to stabilize the Pd center at lower temperatures (60°C vs. 90°C) .

Q. How can experimental discrepancies in catalytic efficiency be resolved when using this ligand with different metal catalysts?

  • Troubleshooting Framework :

  • Step 1 : Validate metal-ligand stoichiometry via Job’s plot analysis (UV-Vis titration). Excess ligand (>2 eq) may deactivate Pd by over-coordination.
  • Step 2 : Screen solvents (DMA vs. toluene) to modulate solubility and oxidative addition rates. Polar aprotic solvents improve turnover in Ni-catalyzed couplings.
  • Step 3 : Use DFT calculations (e.g., B3LYP/6-31G*) to compare transition states for C–H activation with Pd vs. Ni, identifying electronic effects of the amino group .

Q. What strategies mitigate decomposition of this compound under oxidative conditions?

  • Stabilization Methods :

  • Add 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1 wt%) to inhibit radical-mediated degradation.
  • Conduct reactions under inert atmosphere (N₂/Ar) with degassed solvents.
  • Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) over 24 h at 60°C .

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Reactant of Route 1
Reactant of Route 1
5-Amino-[3,3'-bipyridin]-6(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Amino-[3,3'-bipyridin]-6(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.